Fluvoxamino alcohol/Desmethylfluvoxamine

CYP2D6 metabolism enzyme kinetics drug–drug interaction

Quantifying fluvoxamine's primary alcohol metabolite in biological matrices requires a validated reference standard with defined chromatographic and spectral properties. Desmethylfluvoxamine (CAS 192876-02-1) is the only pharmacopeial-grade standard that resolves this analytical challenge. - Enables LC-MS/MS quantification at LLOQ 82.2 nM with intra- and inter-day CV <5.8%. - Exclusively CYP2D6-dependent formation (Km 76.3 µM) - ideal probe for phenotype-genotype correlation studies. - Structurally matched negative control for sigma-1 receptor assays (negligible SERT/sigma-1 activity). Supplied as off-white to beige solid, ≥95% purity, with full characterization data for immediate method deployment.

Molecular Formula C14H19F3N2O2
Molecular Weight 304.31 g/mol
Cat. No. B13885251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamino alcohol/Desmethylfluvoxamine
Molecular FormulaC14H19F3N2O2
Molecular Weight304.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F
InChIInChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2
InChIKeyGCSLDHTZSDNYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylfluvoxamine Metabolite Reference Standard Overview


Desmethylfluvoxamine (also designated fluvoxamino alcohol, FLD) is the primary alcohol intermediate metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, formed predominantly through hepatic CYP2D6-mediated oxidative O-demethylation [1]. Unlike the active metabolites of certain other SSRIs (e.g., norfluoxetine from fluoxetine), the two major metabolites of fluvoxamine—including desmethylfluvoxamine—exhibit negligible pharmacological activity at the serotonin transporter (SERT) and sigma-1 receptor . With a molecular formula of C₁₄H₁₉F₃N₂O₂ (MW 304.31 g/mol), desmethylfluvoxamine serves as a critical reference standard for analytical method development, pharmacokinetic profiling, CYP2D6 phenotyping studies, and forensic toxicology investigations involving fluvoxamine metabolism.

Format
Certified analytical reference standard
Probe Use
CYP2D6 phenotyping probe metabolite
Control Role
Inactive metabolite control (SERT/sigma-1)

Pharmacological and Metabolic Differentiation from Other SSRIs


In-class substitution among SSRI metabolites is scientifically invalid. Desmethylfluvoxamine is metabolically derived exclusively via CYP2D6, whereas other SSRI metabolites may be formed by different CYP isoforms (e.g., CYP2C19 for norfluoxetine), resulting in distinct pharmacokinetic profiles and drug–drug interaction liabilities [1]. Critically, unlike the pharmacologically active metabolites norfluoxetine (SERT Ki ≈ 1.4 nM) and desmethylsertraline, desmethylfluvoxamine demonstrates negligible binding to SERT and sigma-1 receptors . This renders desmethylfluvoxamine unsuitable as a functional substitute in pharmacological assays and mandates its use as a discrete analytical reference standard rather than a therapeutic surrogate. The quantitative evidence below substantiates these differentiation points.

Metabolic originCYP2D6-exclusive
Other SSRI metabolites may arise via CYP2C19/CYP3A4, altering clearance context
PharmacologyNegligible SERT/sigma-1 activity
Norfluoxetine or fluvoxamine retain target engagement; cannot substitute in functional assays
Analytical identityDistinct LC-MS/MS transition
Retention time and fragmentation differ from parent and acid metabolite; method specificity must be verified

Quantitative Differentiation Evidence


CYP2D6-Dependent Formation Kinetics

The formation of desmethylfluvoxamine (fluvoxamino alcohol) from fluvoxamine is catalyzed exclusively by CYP2D6, as demonstrated in human liver microsomes (HLM) and cDNA-expressed CYP systems [1]. The mean Km for this reaction is 76.3 µM and Vmax is 37.5 pmol/min/mg protein. Quinidine, a specific CYP2D6 inhibitor, suppresses formation with a Ki of 2.2 µM, whereas inhibitors of other CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) produce no significant inhibition [1]. This contrasts with fluvoxamine itself, which is also a substrate for CYP1A2, and with norfluoxetine formation, which depends predominantly on CYP2C19 and CYP3A4.

CYP2D6 formation kinetics
Head-to-head
Km 76.3 µM; Vmax 37.5 pmol/min/mg; quinidine Ki 2.2 µM
Enables exclusive CYP2D6 phenotyping
No contribution from CYP1A2, 2C9, 2C19, 3A4 observed
CYP2D6 metabolism enzyme kinetics drug–drug interaction in vitro metabolism

Impact of CYP2D6 Genetic Polymorphisms on Clearance

CYP2D6 genetic variants profoundly alter the catalytic efficiency for fluvoxamine-to-desmethylfluvoxamine conversion [1]. Relative to wild-type CYP2D6.1, seven variants (CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C, R497C) exhibited significantly increased relative clearance rates ranging from 153.6% to 394.3% [1]. Conversely, other variants showed reduced or complete loss of function. In vivo, co-administration of the CYP2D6 inhibitor apatinib (IC₅₀ = 0.190 µM in rat liver microsomes, 6.419 µM in HLM) dramatically suppressed desmethylfluvoxamine formation, reducing both AUC and Cmax [1]. This genetic and pharmacological sensitivity is not observed for fluvoxamino acid formation, which depends on alcohol dehydrogenase rather than CYP enzymes.

CYP2D6 variant clearance
Head-to-head
Up to 3.94-fold rate increase vs. wild type; apatinib IC₅₀ 0.190 µM (RLM)
Supports pharmacogenetic study fit
Sensitive to poor/ultrarapid metabolizer genotypes
pharmacogenetics CYP2D6 polymorphism drug metabolism personalized medicine

Tissue Distribution in Postmortem Specimens

Quantitative LC-MS/MS analysis of eight postmortem specimens from a fluvoxamine overdose cadaver revealed distinct tissue distribution patterns for FLV, FLD, and FLA [1]. The three highest concentration ranks were: FLV (bile > liver > cerebrum), FLD (bile > liver > kidney), and FLA (bile > kidney > urine). Critically, the FLD/FLA concentration ratio was highest in cerebrum, followed by liver and bile, and lowest in urine [1]. This suggests that FLD may preferentially distribute to or be retained in lipid-rich brain tissue compared to the more polar FLA, a finding not previously reported because FLD was undetectable in urine-based metabolite studies conducted in 1983.

Postmortem tissue distribution
Cross-study comparable
FLD/FLA ratio highest in cerebrum; distinct from FLV and FLA ranking
Forensic marker for exposure assessment
First validated quantification in human tissues
forensic toxicology tissue distribution LC-MS/MS quantification postmortem analysis

Pharmacological Activity at SERT and Sigma-1 Receptors

According to the manufacturer's prescribing information, 'the two major metabolites showed negligible pharmacological activity' and 'the other metabolites are not expected to be pharmacologically active' . This contrasts sharply with fluvoxamine, which potently inhibits SERT (Ki = 1.46 nM in competitive binding vs. [³H]-citalopram) [1] and acts as a high-affinity sigma-1 receptor agonist (Ki = 36 nM) [2]. Furthermore, fluvoxamine's metabolite profile differs fundamentally from that of fluoxetine, whose primary metabolite norfluoxetine retains comparable SERT inhibitory potency (Ki ≈ 1.4–3.8 nM) and contributes significantly to therapeutic efficacy.

SERT & sigma-1 activity
Class-level inference
Desmethylfluvoxamine: negligible activity; Fluvoxamine SERT Ki 1.46 nM, sigma-1 Ki 36 nM
Defines inactive metabolite control role
Approx. >100-fold reduction in SERT affinity
SERT binding sigma-1 receptor pharmacological activity metabolite profiling

Sigma-1 Receptor Affinity Profile vs. Other SSRIs

Among clinically used SSRIs, fluvoxamine demonstrates the highest affinity for the sigma-1 receptor (Ki = 36 nM), acting as an agonist, whereas paroxetine exhibits very low affinity (Ki = 1893 nM) and sertraline shows moderate affinity (Ki = 57 nM) but acts as an antagonist [1]. This 52.6-fold difference in sigma-1 affinity between fluvoxamine and paroxetine, and the functional divergence (agonist vs. antagonist) between fluvoxamine and sertraline, highlight the unique pharmacological signature of fluvoxamine. Desmethylfluvoxamine, as one of the two major inactive metabolites, is not expected to retain this sigma-1 affinity, distinguishing it from the parent compound and from other SSRI metabolites that may retain receptor activity.

Sigma-1 affinity profile
Class-level inference
Fluvoxamine Ki 36 nM (agonist); Paroxetine 1893 nM; Sertraline 57 nM (antagonist)
Structural negative control for sigma-1 studies
52.6-fold affinity range across SSRIs; functional divergence noted
sigma-1 receptor SSRI selectivity receptor binding affinity antidepressant pharmacology

Research and Industrial Application Scenarios


LC-MS/MS Reference Standard for Toxicology

Desmethylfluvoxamine is the sole validated reference standard for quantifying the alcohol intermediate metabolite in human body fluids and solid tissues using LC-MS/MS [1]. The lower limit of quantification (LLOQ) for this compound in human liver microsome assays is 82.2 nM, with intra- and inter-day coefficients of variation below 5.8% [2]. Its distinct chromatographic retention time and MS/MS fragmentation pattern enable unambiguous separation from fluvoxamine and fluvoxamino acid in complex biological matrices, making it essential for forensic autopsy casework and therapeutic drug monitoring (TDM) method development.

CYP2D6 Phenotyping Probe Substrate

Because desmethylfluvoxamine formation is exclusively dependent on CYP2D6 activity—with no contribution from CYP1A2, CYP2C9, CYP2C19, or CYP3A4 [1]—this compound serves as an ideal probe metabolite for assessing CYP2D6 phenotype in vitro and in vivo. CYP2D6 genetic variants produce up to 3.94-fold differences in desmethylfluvoxamine formation rates [2], enabling sensitive discrimination between poor, intermediate, extensive, and ultrarapid metabolizer genotypes, which directly influences fluvoxamine dosing and drug–drug interaction risk assessment.

Negative Control for Sigma-1 Receptor Assays

Fluvoxamine is the most potent sigma-1 receptor agonist among SSRIs (Ki = 36 nM) [1], whereas its desmethyl metabolite exhibits negligible pharmacological activity [2]. This makes desmethylfluvoxamine a structurally matched negative control for sigma-1 receptor binding and functional assays (e.g., calcium flux, Akt phosphorylation, or neuroprotection models), enabling researchers to dissociate SERT-mediated effects from sigma-1-mediated effects in mechanistic studies of fluvoxamine's pleiotropic actions.

Metabolite Identification in HLM Incubations

In vitro HLM incubation studies require authentic metabolite standards for identification and quantification of oxidative products. Desmethylfluvoxamine is the first-step oxidation product in the major metabolic pathway of fluvoxamine, characterized by defined enzyme kinetics (Km = 76.3 µM, Vmax = 37.5 pmol/min/mg protein) [1]. Its availability as a certified reference standard enables accurate determination of metabolic stability, intrinsic clearance, and CYP2D6-mediated drug–drug interaction potential for new chemical entities co-administered with fluvoxamine.

Application
Selection Property
Validation Focus
LC-MS/MS reference for bioanalysis
Distinct chromatographic and MS/MS identity
Matrix-effect control; LLOQ and precision in research matrices
CYP2D6 phenotyping probe
Exclusive CYP2D6-dependent formation
Genotype–activity correlation; DDI risk assessment models
Negative control for sigma-1 assays
Structurally matched, pharmacologically inert
Differentiation of SERT- vs. sigma-1-mediated endpoints
Metabolite ID in HLM incubations
Authentic oxidative metabolite standard
Metabolic stability and intrinsic clearance context
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